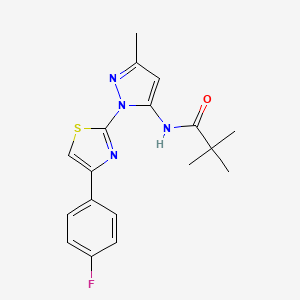

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4OS/c1-11-9-15(21-16(24)18(2,3)4)23(22-11)17-20-14(10-25-17)12-5-7-13(19)8-6-12/h5-10H,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKBRYGLKGAIKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C(C)(C)C)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with a haloketone under acidic conditions.

Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of a hydrazine derivative with a 1,3-diketone under reflux conditions.

Coupling of the Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, in the presence of a palladium catalyst.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole-pyrazole intermediate.

Formation of the Pivalamide Group: The final step involves the acylation of the coupled intermediate with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium catalysts for cross-coupling reactions.

Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be tailored for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide exhibit significant anti-inflammatory effects. The thiazole and pyrazole rings may inhibit key inflammatory pathways, particularly through the modulation of cytokine release and inhibition of inflammatory mediators.

Case Study:

A study demonstrated that derivatives of this compound significantly inhibited TNFα release in macrophages, suggesting a therapeutic role in managing inflammatory diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Studies have focused on thiazole-pyrazole derivatives, revealing their effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 10a | E. coli | 62.5 |

| 10b | S. aureus | 31.25 |

| 10c | P. mirabilis | 125 |

Case Study:

A series of thiazole-pyrazole derivatives were screened against common pathogens such as E. coli and S. aureus. The findings indicated that specific substitutions on the pyrazole ring enhanced antimicrobial potency compared to unsubstituted analogs.

Anticancer Potential

The structural components of this compound may also contribute to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Pyrazole derivatives have been noted for their ability to inhibit specific kinases involved in tumor growth.

Case Study:

Research has shown that certain derivatives based on the core structure of this compound effectively induced apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Summary of Findings

The diverse applications of this compound underscore its significance in medicinal chemistry:

- Anti-inflammatory: Inhibits TNFα release; potential for treating inflammatory diseases.

- Antimicrobial: Effective against various pathogens; structure modifications enhance activity.

- Anticancer: Induces apoptosis; inhibits tumor growth through kinase inhibition.

Mechanism of Action

The mechanism of action of N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Crystallography : Compounds 4 and 5 crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. Their planar conformations (except for one fluorophenyl group in Compound 5) contrast with the target compound, where the bulky pivalamide may disrupt planarity, altering crystal packing .

- Electron-Withdrawing Effects : The 4-fluorophenyl group in the target compound enhances stability compared to chlorophenyl (Compound 4) but may reduce reactivity relative to methoxy or bromo substituents () .

- Hirshfeld Surface Analysis : Analogous compounds () show halogen bonding (C–X···π) and hydrogen bonding (N–H···O) as key interactions. The target’s pivalamide may favor C–H···O interactions over N–H···O due to steric shielding of the amide .

Pharmacological and Physicochemical Properties

- Biological Activity: Pyrazole-thiazole analogs exhibit antimicrobial, anti-inflammatory, and anticancer activities ().

Biological Activity

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, with a molecular formula of C24H18FN5O2S and a molecular weight of 459.5 g/mol. The structure includes a thiazole ring, a pyrazole moiety, and a pivalamide group, contributing to its diverse biological activities.

Antioxidant Activity

Research indicates that compounds containing thiazole and pyrazole structures often exhibit significant antioxidant properties. A study highlighted that derivatives with these groups demonstrated varying degrees of antioxidant activity measured by the DPPH scavenging assay, with some compounds showing IC50 values as low as 4.67 μg/mL . This suggests that this compound may also possess similar antioxidant capabilities.

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. They are known to interact with various cancer biotargets, including inosine monophosphate dehydrogenase (IMPDH) and tumor necrosis factor (TNF-α), leading to apoptosis in cancer cells . Given the structural similarities between this compound and other thiazole derivatives, it is plausible that this compound may exhibit anticancer activity.

Anti-inflammatory Effects

Compounds with pyrazole structures have been reported to possess anti-inflammatory properties. The mechanism often involves inhibition of inflammatory mediators such as cytokines and prostaglandins . Investigating the anti-inflammatory potential of this compound could provide insights into its therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and various biological targets. These studies provide insights into binding affinities and potential mechanisms of action, which are crucial for predicting biological activity .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

- Anticancer Activity : A study involving thiazole derivatives demonstrated significant tumor growth inhibition in xenograft models, suggesting that modifications to the thiazole structure can enhance anticancer properties.

- Antioxidant Efficacy : Research on pyrazole-containing compounds revealed their ability to reduce oxidative stress markers in cellular models, indicating potential therapeutic benefits in diseases associated with oxidative damage.

Q & A

Basic Question: What synthetic routes are commonly employed to prepare N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrazole core via condensation of hydrazine derivatives with β-ketoesters or diketones. For example, 3-methyl-1H-pyrazole-5-amine intermediates can be synthesized using methods analogous to those described for diarylpyrazole derivatives .

- Step 2: Thiazole ring formation. A Hantzsch thiazole synthesis is often employed, where the pyrazole-amine reacts with α-halo ketones (e.g., 4-(4-fluorophenyl)-2-bromoacetothione) in the presence of a base like K₂CO₃ .

- Step 3: Pivalamide functionalization. The amine group on the pyrazole is acylated using pivaloyl chloride under inert conditions (DMF, room temperature) .

Key Considerations: Use anhydrous solvents and monitor reaction progress via TLC or LC-MS to isolate intermediates.

Basic Question: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the pyrazole and thiazole rings. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns (δ ~7.2–7.8 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₂FN₅O₂S).

- X-ray Crystallography: Single-crystal X-ray diffraction resolves stereoelectronic effects. SHELXL (via Olex2 or similar software) refines structures, with R factors <0.06 indicating high precision .

Basic Question: How are preliminary biological activities screened for this compound?

Answer:

- Enzyme Inhibition Assays: Target-specific enzymes (e.g., kinases or proteases) are incubated with the compound at varying concentrations (1–100 μM). IC₅₀ values are calculated using dose-response curves .

- Cell-Based Assays: Cytotoxicity is assessed via MTT or resazurin assays in cancer cell lines. For example, IC₅₀ values <10 μM suggest therapeutic potential .

Note: Include positive controls (e.g., staurosporine for kinases) and validate results across triplicate experiments.

Advanced Question: How can low yields during thiazole ring formation be optimized?

Answer:

Low yields (~30–40%) in Hantzsch reactions may arise from:

- Side Reactions: Competing hydrolysis of α-halo ketones. Mitigate by using dry DMF and molecular sieves .

- Steric Hindrance: Bulky substituents on the pyrazole core slow cyclization. Increase reaction temperature (80–100°C) or employ microwave-assisted synthesis .

- Catalyst Screening: Transition metals (e.g., CuI) or organocatalysts (e.g., DBU) can accelerate thiazole formation .

Advanced Question: How do researchers address polymorphism during crystallization?

Answer:

Polymorphism is resolved via:

- Solvent Screening: Test polar (ethanol/water) vs. non-polar (toluene/hexane) mixtures. For example, ethanol/water (7:3) often yields monoclinic crystals suitable for SHELXL refinement .

- Temperature Gradients: Slow cooling (0.5°C/min) from saturated solutions reduces lattice defects.

- Additives: Co-crystallization agents (e.g., camphorsulfonic acid) template specific crystal forms .

Advanced Question: How to resolve contradictions in reported bioactivity data?

Answer:

Discrepancies may arise from:

- Purity Differences: Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Conditions: Standardize buffer pH, temperature, and incubation time. For example, kinase assays at pH 7.4 vs. 8.0 alter IC₅₀ values .

- Structural Analogues: Compare with fluorinated derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) to isolate electronic effects .

Advanced Question: What methodologies are used for molecular docking studies of this compound?

Answer:

- Protein Preparation: Retrieve target PDB files (e.g., EGFR kinase: 1M17), remove water molecules, and add hydrogens using AutoDock Tools .

- Ligand Docking: Perform rigid/flexible docking (AutoDock Vina) with grid boxes centered on active sites. Validate poses using RMSD clustering (<2.0 Å) .

- Binding Energy Analysis: Calculate ΔG values (MM-GBSA) and correlate with experimental IC₅₀ data to prioritize hits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.